Cupric nitrilotriacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

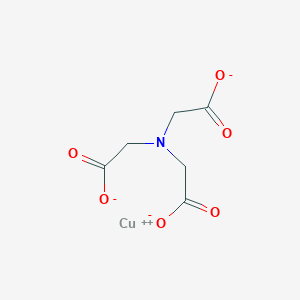

Cupric nitrilotriacetate (Cu-NTA) is a chemical compound that is widely used in scientific research. It is a chelating agent that binds to copper ions, making them more soluble in water. Cu-NTA has various applications in biochemistry, molecular biology, and biotechnology.

Mecanismo De Acción

Cupric nitrilotriacetate binds to copper ions, forming a stable complex. This complex can then selectively bind to histidine-tagged proteins or remove unwanted copper ions from a reaction mixture. Cupric nitrilotriacetate is also known to activate certain enzymes, such as superoxide dismutase, by providing a copper ion for the enzyme to use.

Biochemical and Physiological Effects:

Cupric nitrilotriacetate has various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to DNA damage and apoptosis. Cupric nitrilotriacetate has also been shown to affect the immune system, altering cytokine production and lymphocyte proliferation. Additionally, Cupric nitrilotriacetate has been shown to affect the cardiovascular system, causing vasoconstriction and hypertension.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cupric nitrilotriacetate has several advantages for lab experiments. It is a highly specific reagent that can selectively bind to histidine-tagged proteins. Cupric nitrilotriacetate is also relatively easy to use and can be incorporated into various experimental protocols. However, Cupric nitrilotriacetate has some limitations, such as its potential toxicity and the need for high-quality, purified Cupric nitrilotriacetate.

Direcciones Futuras

For the use of Cupric nitrilotriacetate include the study of metalloproteins, the development of new therapeutic agents, and the study of environmental toxins.

Métodos De Síntesis

Cupric nitrilotriacetate can be synthesized by reacting nitrilotriacetic acid (NTA) with copper sulfate. The reaction yields Cupric nitrilotriacetate, which is a blue-green powder. The purity of Cupric nitrilotriacetate is critical for its use in scientific research, and various purification methods are employed to obtain high-quality Cupric nitrilotriacetate.

Aplicaciones Científicas De Investigación

Cupric nitrilotriacetate has numerous applications in scientific research. It is commonly used as a protein purification reagent, as it can selectively bind to histidine-tagged proteins. Cupric nitrilotriacetate is also used in DNA sequencing, as it can remove unwanted copper ions from the reaction mixture. Additionally, Cupric nitrilotriacetate is used in the study of metalloproteins, as it can selectively bind to copper ions in these proteins.

Propiedades

Número CAS |

15844-52-7 |

|---|---|

Nombre del producto |

Cupric nitrilotriacetate |

Fórmula molecular |

C6H6CuNO6- |

Peso molecular |

251.66 g/mol |

Nombre IUPAC |

copper;2-[bis(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C6H9NO6.Cu/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-3 |

Clave InChI |

KHWIJHRBPWWNAJ-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |

SMILES canónico |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |

Números CAS relacionados |

34831-02-2 (hydrogen salt) 53108-47-7 (hydrochloride salt) 67859-46-5 (di-hydrochloride salt) 71484-80-5 (ammonium salt) |

Sinónimos |

Cu-NTA cupric nitrilotriacetate cupric nitrilotriacetate hydrogen salt cupric nitrilotriacetate, ammonium salt cupric nitrilotriacetate, disodium salt cupric nitrilotriacetate, sodium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)

![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)

![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)

![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)

![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)